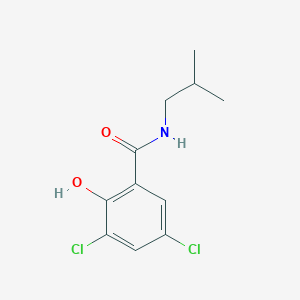

3,5-Dichloro-2-hydroxy-N-isobutylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2NO2 |

|---|---|

Molecular Weight |

262.13 g/mol |

IUPAC Name |

3,5-dichloro-2-hydroxy-N-(2-methylpropyl)benzamide |

InChI |

InChI=1S/C11H13Cl2NO2/c1-6(2)5-14-11(16)8-3-7(12)4-9(13)10(8)15/h3-4,6,15H,5H2,1-2H3,(H,14,16) |

InChI Key |

VCGAEQDQKYCAKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3,5 Dichloro 2 Hydroxy N Isobutylbenzamide and Analogues

Synthetic Pathways for 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between 3,5-dichlorosalicylic acid and isobutylamine (B53898). This transformation can be accomplished via several standard peptide coupling methodologies.

A common and direct approach involves the activation of the carboxylic acid group of 3,5-dichlorosalicylic acid to facilitate nucleophilic attack by isobutylamine. This can be achieved by converting the carboxylic acid to a more reactive acyl chloride. Typically, 3,5-dichlorosalicylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 3,5-dichloro-2-hydroxybenzoyl chloride. Subsequent reaction of this acyl chloride with isobutylamine in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the liberated hydrochloric acid, affords the desired N-isobutylbenzamide.

Alternatively, peptide coupling reagents can be employed to mediate the amide bond formation directly from the carboxylic acid and amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP), are effective in promoting this condensation reaction. These methods proceed under mild conditions and are known for their high yields and suppression of side reactions.

Another viable route involves the reaction of phenols with isocyanates mediated by boron trichloride (B1173362) (BCl₃), which can be particularly effective when assisted by microwave irradiation. minia.edu.eg In this case, 3,5-dichlorophenol (B58162) could potentially be reacted with isobutyl isocyanate.

The key precursor, 3,5-dichlorosalicylic acid, can be synthesized from salicylic (B10762653) acid through chlorination. This process often involves reacting salicylic acid with chlorine gas in a suitable solvent like glacial acetic acid. researchgate.net

Table 1: Common Reagents for the Synthesis of this compound

| Step | Reagent Class | Specific Examples | Role |

| Carboxylic Acid Activation | Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride |

| Amide Coupling | Coupling Reagents | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates direct amide bond formation |

| Amide Coupling | Additives | 1-Hydroxybenzotriazole (HOBt), 4-Dimethylaminopyridine (DMAP) | Suppresses side reactions and improves yield |

| Base | Tertiary Amines | Triethylamine (Et₃N), Pyridine | Scavenges acidic byproducts |

Strategies for Chemical Modification and Derivatization

The structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These sites include the aromatic ring, the N-isobutyl moiety, and the phenolic hydroxyl group.

Introduction of Substituents on the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. The existing substituents—two chlorine atoms, a hydroxyl group, and an amide group—will direct the position of new incoming electrophiles. The hydroxyl group is a strongly activating ortho-, para-director, while the chlorine atoms are deactivating but also ortho-, para-directing. The amide group's directing effect is more complex and can depend on the reaction conditions.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of additional halogen atoms (e.g., bromine or iodine) using the respective halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, although these reactions may be challenging due to the already substituted and somewhat deactivated nature of the ring.

The regioselectivity of these reactions would need to be carefully considered based on the combined directing effects of the existing substituents.

Modifications to the N-Isobutyl Moiety

Alterations to the N-isobutyl group can introduce diversity in terms of size, shape, and polarity. One approach is to synthesize analogues with different N-alkyl or N-aryl groups by starting with 3,5-dichlorosalicylic acid and reacting it with a variety of primary or secondary amines.

Direct modification of the N-isobutyl group on the pre-formed amide is less common but could potentially be achieved through C-H activation/functionalization strategies, though this would likely be a complex and non-selective process. A more practical approach to introduce diversity at this position is to start with a primary salicylamide (B354443) (N-H) and then perform N-alkylation reactions. mdpi.com This allows for the introduction of a wide range of alkyl and aralkyl groups.

Variations at the Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization.

O-Alkylation (Etherification): The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of various alkyl chains. mdpi.com

O-Acylation (Esterification): The hydroxyl group can be esterified by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. This introduces an ester functionality, which can modulate the compound's properties. The Fischer esterification, using a carboxylic acid and an acid catalyst, is another common method for ester synthesis. libretexts.org

Table 2: Potential Derivatization Reactions

| Site of Modification | Reaction Type | Potential Reagents | Functional Group Introduced |

| Aromatic Ring | Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Aromatic Ring | Bromination | Br₂/FeBr₃ | -Br |

| N-Isobutyl Moiety | N-Alkylation (of primary amide) | Alkyl halide/Base | Varied N-alkyl groups |

| Hydroxyl Group | O-Alkylation | Alkyl halide/Base | Ether (-OR) |

| Hydroxyl Group | O-Acylation | Acyl chloride/Base | Ester (-OCOR) |

Methodologies for Derivative Library Synthesis and Optimization

The generation of a library of this compound derivatives is crucial for systematic biological screening and the development of structure-activity relationships (SAR). Combinatorial chemistry and parallel synthesis are powerful tools for this purpose. google.com

Parallel synthesis is a common strategy where a core scaffold, in this case, 3,5-dichlorosalicylic acid, is reacted with a diverse set of building blocks in a spatially separated manner, for instance, in a multi-well plate format. For example, the core could be reacted with a library of different amines to generate a variety of N-substituted analogues. Similarly, a single N-substituted amide could be reacted with a library of alkylating or acylating agents to modify the hydroxyl group.

Library design is a critical aspect of this process. The selection of building blocks should aim to cover a wide range of chemical space, varying properties such as size, lipophilicity, and electronic character in a controlled manner.

Once a library is synthesized, high-throughput screening methods can be employed to identify "hit" compounds with desired biological activity. The data from these screens are then used for optimization . This is an iterative process where the initial hits are used as starting points for the synthesis of more focused, second-generation libraries to refine the SAR and improve properties such as potency and selectivity. Computational tools can also be employed to model interactions and guide the design of new analogues. chemrxiv.org

Advanced Structural Analysis and Spectroscopic Characterization Techniques for Substituted Benzamides

Crystallographic Analyses of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide and Its Derivatives

X-ray crystallography stands as the definitive method for determining the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives, such as N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide and (S)-3,5-dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamide (raclopride), offers significant insights into the expected structural features. researchgate.netnih.gov

These studies reveal that the benzamide (B126) moiety in such compounds tends to be planar. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. For instance, a hydrogen bond typically forms between the hydroxyl proton and the carbonyl oxygen, creating a stable six-membered ring system. In the case of this compound, a similar intramolecular hydrogen bond is anticipated, which would significantly influence its conformation.

The crystal packing of these molecules is governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In derivatives, intermolecular hydrogen bonds involving the amide N-H group are common, leading to the formation of extended one-, two-, or three-dimensional supramolecular architectures. researchgate.net

Table 1: Representative Crystallographic Data for a 3,5-Dichloro-2-hydroxy-substituted Benzamide Analogue Data for N'-(3,5-dichloro-2-hydroxybenzylidene)-isonicotinohydrazide researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉Cl₂N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P12(1)/c1 |

| a (Å) | 8.0607(1) |

| b (Å) | 10.7551(2) |

| c (Å) | 15.6323(2) |

| β (°) | 90.894(1) |

| Volume (ų) | 1355.1 |

| Z | 4 |

Vibrational Spectroscopy Applications in Conformational Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of molecules. These techniques are complementary and can be used to probe the vibrational modes of the benzamide scaffold. thermofisher.com

For this compound, characteristic vibrational bands can be assigned to specific functional groups. The O-H stretching vibration of the phenolic hydroxyl group is expected to appear as a broad band in the FTIR spectrum, typically in the range of 3200-3600 cm⁻¹, with its position and shape influenced by intramolecular hydrogen bonding to the carbonyl oxygen. The N-H stretching vibration of the secondary amide should be observable around 3300-3500 cm⁻¹.

The carbonyl (C=O) stretching vibration, or Amide I band, is one of the most intense and informative bands in the infrared spectrum of benzamides, usually appearing in the region of 1630-1680 cm⁻¹. Its precise frequency is sensitive to the electronic environment and hydrogen bonding. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations will appear at lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (phenolic) | Stretching (intramolecular H-bonded) | 3200 - 3600 (broad) |

| N-H (amide) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=O (amide) | Amide I Stretch | 1630 - 1680 |

| N-H bend / C-N stretch | Amide II | 1510 - 1570 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic, amide, and isobutyl protons. The aromatic protons on the dichlorinated ring are expected to appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. The phenolic hydroxyl proton signal may be broad and its chemical shift can vary with solvent and concentration. The amide proton (N-H) would likely appear as a triplet in the δ 8.0-9.0 ppm range, coupled to the adjacent methylene (B1212753) protons of the isobutyl group. The isobutyl group itself would show a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet of doublets (or triplet) for the methylene protons.

In the ¹³C NMR spectrum, distinct signals would be observed for each carbon atom. The carbonyl carbon of the amide is typically found in the range of δ 165-175 ppm. The aromatic carbons would resonate between δ 110-160 ppm, with the carbons attached to the chlorine and hydroxyl groups showing characteristic shifts. The carbons of the isobutyl group would appear in the upfield region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values based on data from salicylamide (B354443) and N-isobutyl salicylates. psu.educhemicalbook.comchemicalbook.com

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| Aromatic H | 7.0 - 8.0 | C=O | 165 - 175 |

| Amide NH | 8.0 - 9.0 | Aromatic C-OH | 150 - 160 |

| Phenolic OH | Variable (broad) | Aromatic C-Cl | 125 - 135 |

| Isobutyl CH₂ | 3.1 - 3.4 | Aromatic C-H | 115 - 130 |

| Isobutyl CH | 1.8 - 2.1 | Aromatic C-C=O | 110 - 120 |

| Isobutyl CH₃ | 0.8 - 1.0 | Isobutyl CH₂ | 45 - 50 |

| Isobutyl CH | 27 - 30 | ||

| Isobutyl CH₃ | 19 - 22 |

Mass Spectrometry in Structural Confirmation of Analogues

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with (M+2) and (M+4) peaks having relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of N-alkylbenzamides in mass spectrometry often involves cleavage of the amide bond. A common fragmentation pathway is the α-cleavage adjacent to the nitrogen atom, leading to the loss of the isobutyl group and the formation of a 3,5-dichloro-2-hydroxybenzamide (B94599) radical cation or a related fragment. Another typical fragmentation is the cleavage of the C-N bond, resulting in the formation of a 3,5-dichloro-2-hydroxybenzoyl cation. Further fragmentation of this cation, such as the loss of CO, can also occur. Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. For example, the mass spectrum of the related compound 3,5-dichloro-N-(3,4-dichlorophenyl)-2-hydroxybenzamide shows a prominent peak corresponding to the dichlorinated salicoyl fragment. nist.gov

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 261/263/265 | [M]⁺ (Molecular Ion) | - |

| 204/206/208 | [M - C₄H₉]⁺ | Loss of isobutyl radical |

| 189/191/193 | [3,5-dichloro-2-hydroxybenzoyl]⁺ | Cleavage of C-N bond |

| 161/163/165 | [Fragment at 189 - CO]⁺ | Loss of carbon monoxide |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide, docking simulations would be employed to understand how it interacts with a specific biological target, such as an enzyme or receptor. The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction.

Studies on structurally related dichlorinated benzamide (B126) and 1,3,4-thiadiazole derivatives have demonstrated the types of interactions that are typically analyzed. researchgate.netmdpi.com These simulations reveal critical binding features such as:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups of this compound are prime candidates for forming hydrogen bonds with amino acid residues like aspartic acid, serine, or tyrosine in a receptor's active site. mdpi.com

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring and the isobutyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues of the target protein. researchgate.net

Pi-Alkyl and Pi-Pi Stacking: The aromatic ring can participate in pi-alkyl interactions with aliphatic side chains of amino acids or pi-pi stacking with aromatic residues like phenylalanine or tryptophan.

A hypothetical docking study of this compound against a target protein could yield the following types of interactions, which are crucial for its biological activity.

| Interaction Type | Potential Functional Group of Ligand | Potential Interacting Amino Acid Residue |

| Hydrogen Bond Donor | Amide (N-H), Hydroxyl (O-H) | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | Carbonyl (C=O), Hydroxyl (O-H) | Tyrosine, Serine, Gln |

| Hydrophobic/Van der Waals | Isobutyl group, Dichlorophenyl ring | Leucine, Valine, Phenylalanine |

| Pi-Interactions | Dichlorophenyl ring | Phenylalanine, Tyrosine |

These detailed interaction maps help rationalize the compound's binding affinity and can guide the synthesis of more potent analogues.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govnih.gov These methods provide detailed information about molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a compound's chemical behavior and metabolic fate.

Applying quantum chemical methods to this compound would allow for the calculation of several key descriptors:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich regions (electrophilic attack sites) and electron-poor regions (nucleophilic attack sites).

Spin Density Distribution: In studies of related salicylates, calculations of spin density have been used to predict which sites on the molecule are most susceptible to metabolic transformation by enzymes like cytochrome P-450. researchgate.net For this compound, this could predict sites of hydroxylation or other metabolic reactions.

Thermochemical Properties: Enthalpy of formation and free energy can be calculated to determine the molecule's stability. mdpi.com

| Quantum Chemical Descriptor | Significance for this compound |

| HOMO Energy | Relates to the ability to donate an electron; susceptibility to oxidation. |

| LUMO Energy | Relates to the ability to accept an electron; susceptibility to reduction. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential | Predicts sites for intermolecular interactions and chemical reactions. |

| Atomic Charges | Quantifies the electron distribution on each atom. |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, complementing experimental data.

Conformational Analysis and Potential Energy Surface Mapping

For this compound, the flexibility arises primarily from rotation around the amide bond and the single bonds within the isobutyl side chain. The principles of conformational analysis, often explained with molecules like n-butane, highlight the importance of steric and torsional strain. unacademy.comslideshare.net The most stable conformations are those that minimize these strains.

A detailed conformational analysis would involve:

Identifying Key Dihedral Angles: The crucial rotations would be around the C(ring)-C(carbonyl) bond, the C(carbonyl)-N(amide) bond, and the N-C(isobutyl) bond.

Potential Energy Surface (PES) Mapping: By systematically rotating these bonds and calculating the energy of each resulting conformation, a PES map can be generated. This map reveals the lowest-energy (most stable) conformations and the energy barriers between them.

Analysis of Strain: The analysis would identify conformations where bulky groups, like the dichlorophenyl ring and the isobutyl group, are in close proximity, leading to steric hindrance. slideshare.net The relative positions of atoms across the rotating bonds cause torsional strain, with staggered conformations generally being more stable than eclipsed ones. cutm.ac.in

| Dihedral Angle (Torsion) | Bonds Involved | Significance |

| τ1 | C(ring)-C(ring)-C(carbonyl)-N | Defines the orientation of the amide group relative to the phenyl ring. |

| τ2 | C(ring)-C(carbonyl)-N-C(isobutyl) | Defines the planarity and orientation of the N-isobutyl group. |

| τ3 | C(carbonyl)-N-C(isobutyl)-C(isobutyl) | Determines the spatial arrangement of the isobutyl side chain. |

Understanding the preferred conformations is essential, as only specific spatial arrangements may be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A robust QSAR model can predict the activity of newly designed, unsynthesized compounds.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., antimicrobial or antifungal) would be required. researchgate.net The process involves:

Calculation of Molecular Descriptors: A wide range of descriptors are calculated for each molecule, quantifying its physicochemical properties. These can be electronic (e.g., atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., Balaban index). researchgate.netnactem.ac.uk

Model Building: Statistical methods are used to build an equation that correlates a selection of these descriptors with the observed biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested to ensure its reliability. frontiersin.org

Studies on related dichlorobenzoic acid and 2,6-dichlorinated benzene derivatives have shown that properties like molar refractivity, electronic properties of substituents, and hydrophobicity are often critical for their biological activity. researchgate.netnactem.ac.uk A QSAR study could reveal that for high activity, the dichlorobenzamide scaffold requires specific electronic features combined with a certain degree of lipophilicity contributed by the isobutyl group.

| Descriptor Class | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with the target. nactem.ac.uk |

| Steric/Topological | Molar Refractivity, Balaban J Index | Relates to the size, shape, and branching of the molecule. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to chemical reactivity and stability. |

Such models provide invaluable guidance for the rational design of new derivatives with enhanced biological potency.

Emerging Research Applications and Future Directions

Role in Polymerization Catalysis and Material Science Research

Direct research detailing the application of 3,5-Dichloro-2-hydroxy-N-isobutylbenzamide as a catalyst in polymerization or in the broader field of material science has not been identified in the current body of scientific literature. The salicylamide (B354443) scaffold is not commonly associated with catalytic activity for industrial polymerization processes.

However, in a biochemical context, certain salicylamide derivatives have been investigated for their ability to interfere with biological polymerization processes. For instance, novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives have been identified as inhibitors of tubulin polymerization. nih.govrsc.org This inhibition disrupts the formation of microtubules, leading to cell cycle arrest and demonstrating potential anticancer effects. nih.govrsc.org While this is distinct from industrial polymerization, it highlights that the salicylamide core can interact with and disrupt the formation of biological polymers. Future research could explore whether this compound or its derivatives might possess similar properties.

Development of Novel Research Probes and Chemical Tools

Currently, this compound is not established as a research probe or chemical tool. The development of such tools typically requires a compound to have high potency and selectivity for a specific biological target, along with features that allow for detection (e.g., a fluorescent tag or a reactive handle for linking to other molecules).

The broader class of salicylanilides, however, is known to interact with various biological targets. They have been shown to inhibit multiple signaling pathways in cells, such as STAT3, mTOR, and NF-κB, which are crucial in cancer and inflammatory diseases. nih.gov The core structure serves as a versatile scaffold for designing targeted inhibitors. Therefore, it is conceivable that derivatives of this compound could be synthesized and optimized to create potent and selective probes for studying specific enzymes or pathways, although such research has not yet been published.

Potential for Agricultural and Pest Control Applications

There is no specific data on the use of this compound in agricultural or pest control applications. However, the salicylanilide (B1680751) class of compounds has a well-documented history of biological activity relevant to this sector.

Many halogenated salicylanilides exhibit potent antifungal and herbicidal properties. nih.govmdpi.comresearchgate.net The mechanism of action for their antimicrobial effects is often multifactorial, involving the disruption of cellular membranes and the uncoupling of oxidative phosphorylation, which depletes the cell's energy supply. nih.govnih.gov Studies on various N-substituted salicylamides have shown significant activity against pathogenic fungi, including strains affecting crops. nih.govoup.comresearchgate.net For example, certain N-(chlorobenzyl)-salicylamides have demonstrated high in vitro antifungal activity against filamentous fungi like Trichophyton mentagrophytes and Aspergillus fumigatus. researchgate.net The herbicidal activity of some salicylanilide derivatives has also been noted. mdpi.comresearchgate.net

Given these precedents, this compound represents a candidate for screening in agricultural applications. Its specific combination of 3,5-dichloro substitution on the salicylic (B10762653) acid ring and an N-isobutyl group would need to be experimentally evaluated to determine its efficacy and spectrum of activity against plant pathogens and weeds.

| Compound Class | Observed Activity | Target Organisms (Examples) | Reference |

|---|---|---|---|

| Halogenated Salicylanilides | Antifungal | Candida spp., Aspergillus spp., Trichophyton mentagrophytes | nih.gov |

| N-(chlorobenzyl)-salicylamides | Antifungal | Trichophyton mentagrophytes, Absidia corymbifera | researchgate.net |

| Salicylanilide Derivatives | Herbicidal | General weed control (activity is structure-dependent) | mdpi.comresearchgate.net |

| 2-n-Amyloxybenzamide | Fungistatic | Various fungi | oup.com |

Future Avenues in Medicinal Chemistry Research

The most promising area for future research into this compound lies within medicinal chemistry. The salicylamide scaffold is a "privileged structure" known for a wide spectrum of biological activities, including antibacterial, antimycobacterial, and anticancer effects. nih.govnih.govmdpi.com

Halogenation of the salicylic acid ring, as seen in the 3,5-dichloro moiety of the target compound, is a common strategy that often enhances antimicrobial potency. mdpi.com Research on structure-activity relationships (SAR) has shown that substituents on both the salicylic acid and amide portions of the molecule are critical determinants of activity. nih.gov

One study investigating salicylamide-based peptidomimetics found that for antistaphylococcal activity, the connecting linker between the salicylic and anilide cores should be substituted with a bulky and lipophilic chain, such as an isobutyl group. This suggests that the N-isobutyl substituent in this compound could be favorable for antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov Furthermore, various salicylanilide derivatives have demonstrated potent activity against multidrug-resistant bacteria and mycobacteria. nih.govmdpi.com

In oncology, salicylanilides like Niclosamide have been repurposed and are being intensively studied for their anticancer properties. nih.gov They are known to modulate multiple cellular signaling pathways critical for cancer cell survival and proliferation. nih.gov Derivatives of 5-chlorosalicylamide (B1209129) have been shown to act as tubulin polymerization inhibitors, a validated anticancer mechanism. nih.govrsc.org The potential for this compound to exhibit similar anticancer activities is a compelling avenue for future investigation.

| Compound Class/Derivative | Primary Biological Activity | Mechanism/Target (if known) | Reference |

|---|---|---|---|

| Salicylamide-based peptidomimetics | Antistaphylococcal | Structure-activity relationship suggests bulky N-substituents are favorable. | nih.gov |

| Halogenated Salicylanilides (e.g., Niclosamide) | Anticancer | Inhibition of STAT3, mTOR, Wnt/β-catenin pathways; mitochondrial uncoupling. | nih.gov |

| 5-Chloro-N-(4-sulfamoylbenzyl) salicylamides | Anticancer | Inhibition of tubulin polymerization. | nih.govrsc.org |

| Salicylanilide 4-(Trifluoromethyl)benzoates | Antimycobacterial, Antibacterial | Effective against M. tuberculosis and MRSA. | mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.